Riociguat is a pharmaceutical compound primarily used for the treatment of pulmonary hypertension, specifically chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension. It functions as a soluble guanylate cyclase stimulator, enhancing the effects of nitric oxide and leading to vasodilation. Riociguat is marketed under the brand name Adempas and has been shown to significantly improve exercise capacity and hemodynamic parameters in affected patients.
Riociguat is classified as a pulmonary vasodilator. Its chemical name is N- [4,6-diaminopyrimidin-2-yl]-N-methylene dicarbamate, with the molecular formula C_22H_25F_2N_5O_4. The compound is derived from pyrazolo[3,4-b]pyridine derivatives, which are known for their biological activity against various medical conditions.
The preparation of riociguat involves several steps, utilizing specific raw materials and chemical reactions. A notable method includes the following steps:
This method is noted for its high recovery rate and ease of industrial application.
Riociguat has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The structural formula can be depicted as follows:
The molecule contains a pyrazolo-pyridine core, which is critical for its interaction with biological targets.
The synthesis of riociguat involves several key chemical reactions:
These reactions are optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Riociguat acts by stimulating soluble guanylate cyclase, an enzyme that increases cyclic guanosine monophosphate levels in vascular smooth muscle cells. This process leads to relaxation of these muscles and subsequent vasodilation. The mechanism can be summarized as follows:
This mechanism underlies its therapeutic effects in managing pulmonary hypertension.
Riociguat exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into effective pharmaceutical products.
Riociguat is primarily used in clinical settings for treating pulmonary hypertension. Its applications include:
Research continues into other potential uses of riociguat in various cardiovascular conditions due to its vasodilatory effects .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3